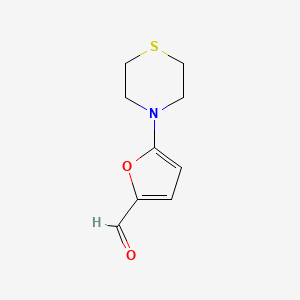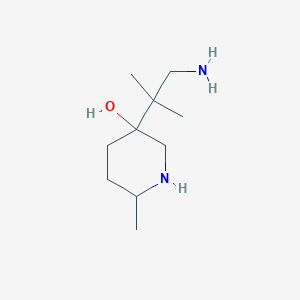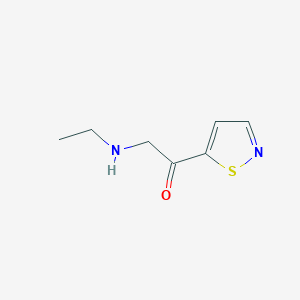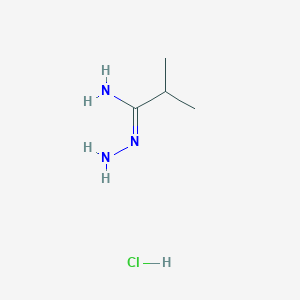
N'-amino-2-methylpropanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino-2-methylpropanimidamide hydrochloride typically involves the reaction of 2-methylpropanimidamide with hydrazine in the presence of hydrochloric acid . The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N’-amino-2-methylpropanimidamide hydrochloride may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-amino-2-methylpropanimidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of N’-amino-2-methylpropanimidamide hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from the reactions of N’-amino-2-methylpropanimidamide hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield different imidamide derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
N’-amino-2-methylpropanimidamide hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-amino-2-methylpropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-amino-2-methylpropanimidamide hydrochloride include:
- 2-methylpropanimidamide
- Hydrazine derivatives
- Other imidamide compounds
Uniqueness
N’-amino-2-methylpropanimidamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from other similar compounds .
Properties
Molecular Formula |
C4H12ClN3 |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
N'-amino-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-3(2)4(5)7-6;/h3H,6H2,1-2H3,(H2,5,7);1H |
InChI Key |
DZHMJBYNZJZJMY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)/C(=N/N)/N.Cl |
Canonical SMILES |
CC(C)C(=NN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)


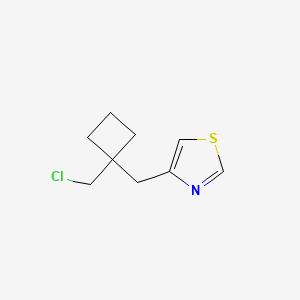
![2-[2-(2,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13160437.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)
